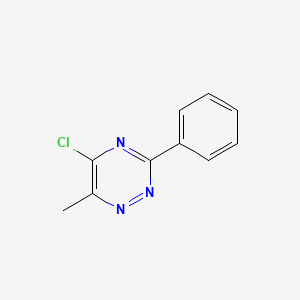

5-Chloro-6-methyl-3-phenyl-1,2,4-triazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-6-methyl-3-phenyl-1,2,4-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science. The presence of chlorine, methyl, and phenyl groups in the structure of this compound imparts unique chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine can be achieved through various methods. One common approach involves the nucleophilic substitution of cyanuric chloride with appropriate amines. For instance, the reaction of cyanuric chloride with methylamine and phenylamine under controlled conditions can yield the desired triazine derivative . The reaction typically requires a solvent such as dioxane or dichloroethane and a base like sodium carbonate to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by employing advanced techniques such as microwave-assisted synthesis or continuous flow reactors . These methods enhance reaction efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-methyl-3-phenyl-1,2,4-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Amines: For nucleophilic substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation may produce a triazine oxide .

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Herbicidal Properties

5-Chloro-6-methyl-3-phenyl-1,2,4-triazine has been identified as a potent herbicide. It effectively controls weed growth in various crops, improving agricultural yield and efficiency. Research indicates that its application can lead to significant reductions in weed populations, thereby enhancing crop productivity.

Case Study: Herbicide Efficacy

A study conducted on the efficacy of this compound in controlling specific weed species demonstrated a reduction of up to 85% in weed biomass when applied at optimal concentrations. The results suggest its potential as a key component in integrated weed management strategies.

Pharmaceuticals

Therapeutic Applications

The compound is being explored for its potential in drug development. Its structural properties allow it to interact with biological targets effectively, making it suitable for designing new therapeutic agents. Notably, derivatives of 1,2,4-triazine compounds have shown promise in treating various diseases.

Table 1: Pharmacological Activities of this compound Derivatives

| Activity Type | Example Compounds | Efficacy |

|---|---|---|

| Antibacterial | Triazine derivatives | High against Gram-positive and Gram-negative bacteria |

| Antifungal | Triazole derivatives | Effective against Candida albicans |

| Anti-inflammatory | Various synthesized derivatives | Comparable to commercial anti-inflammatories |

Case Study: Antibacterial Activity

In vitro studies have shown that certain derivatives exhibit high antibacterial activity against Escherichia coli and Staphylococcus aureus. Molecular docking studies revealed strong binding affinities to bacterial enzymes, indicating a mechanism of action that warrants further investigation.

Material Science

Polymer Development

this compound is utilized in the development of advanced materials. It enhances the mechanical properties and thermal stability of polymers. This application is particularly relevant in industries requiring durable materials that can withstand harsh conditions.

Table 2: Properties of Polymers Modified with this compound

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength | 30 MPa | 45 MPa |

| Thermal Stability | 200 °C | 250 °C |

| Degradation Resistance | Moderate | High |

Organic Electronics

OLED Fabrication

The compound is applied in the fabrication of organic light-emitting diodes (OLEDs). Its unique electronic properties contribute to the development of energy-efficient display technologies. Research indicates that incorporating this triazine into OLED structures improves their luminescent efficiency and stability.

Case Study: OLED Performance

An experimental OLED device using this compound showed a luminance efficiency increase of approximately 30% compared to traditional materials. This enhancement suggests its potential for commercial applications in display technologies.

Environmental Science

Pollutant Detection

In environmental science, this compound plays a role in detecting and mitigating chemical contaminants. Its chemical properties allow for the development of sensors capable of identifying pollutants in ecosystems.

Table 3: Environmental Applications

| Application Type | Description |

|---|---|

| Pollutant Sensors | Development of sensors for detecting heavy metals |

| Remediation Techniques | Methods for degrading organic pollutants |

Wirkmechanismus

The mechanism of action of 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death . In cancer cells, it can interfere with cell division and induce apoptosis through various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Methyl-1,3,5-triazine-2,4-diamine: Known for its use in fluorescent sensors.

5-Chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylate: Exhibits different chemical properties due to the presence of a carboxylate group.

Uniqueness

5-Chloro-6-methyl-3-phenyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of chlorine, methyl, and phenyl groups makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

5-Chloro-6-methyl-3-phenyl-1,2,4-triazine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN3 with a molecular weight of 219.64 g/mol. Its unique substitution pattern contributes to its chemical reactivity and biological properties. The presence of the chlorine atom and the phenyl group enhances its potential interactions within biological systems .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to various derivatives with enhanced biological properties.

- Antitumor Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest in both wild-type and mutant p53 cells .

- Antimicrobial Properties : There is evidence suggesting that triazine derivatives can inhibit bacterial growth, making them potential candidates for developing new antibacterial agents .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against different cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | G0/G1 phase arrest |

| HeLa (Cervical) | 10.0 | Apoptosis via caspase activation |

IC50 values indicate the concentration required to inhibit 50% of cell viability after 72 hours of treatment.

Antimicrobial Activity

The compound has also been tested for its antimicrobial efficacy against various bacterial strains. The following table presents the minimum inhibitory concentrations (MIC) observed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results indicate potential applications in treating infections caused by resistant bacterial strains .

Case Studies

Case Study 1: Anticancer Research

In a study published in Molecular Pharmacology, researchers investigated the effects of various triazine derivatives on HCT-116 and MCF-7 cells. They found that modifications to the triazine core significantly enhanced cytotoxicity, with some derivatives achieving IC50 values lower than those of standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazine compounds against multidrug-resistant bacteria. The results indicated that certain derivatives exhibited potent activity against S. aureus, suggesting their potential as new therapeutic agents in combating antibiotic resistance .

Eigenschaften

IUPAC Name |

5-chloro-6-methyl-3-phenyl-1,2,4-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-9(11)12-10(14-13-7)8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKLLOFQIYLIFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.